6-(Aminomethyl)picolinic acid

Overview

Description

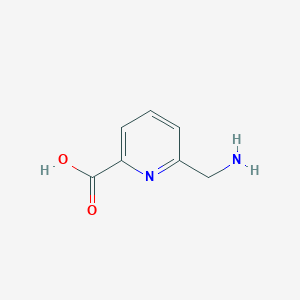

6-(Aminomethyl)picolinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)picolinic acid typically involves the following steps:

Starting Material: The synthesis begins with picolinic acid.

Aminomethylation: The picolinic acid undergoes aminomethylation, where an aminomethyl group is introduced at the 6-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the aminomethylation process to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

6-(Aminomethyl)picolinic acid has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.

Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and enzyme inhibition.

Medicine: Explored for its potential therapeutic benefits, including antiviral and immunomodulatory effects

Industry: Potential use in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and disrupt their function, leading to various biological effects. This mechanism is particularly relevant in its antiviral and immunomodulatory activities .

Comparison with Similar Compounds

Similar Compounds

Picolinic Acid: The parent compound, which lacks the aminomethyl group.

Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

6-(Aminomethyl)picolinic acid is unique due to the presence of the aminomethyl group at the 6-position, which imparts distinct chemical and biological properties. This modification enhances its ability to chelate metal ions and interact with biological targets, making it a valuable compound for various applications .

Biological Activity

6-(Aminomethyl)picolinic acid (6-AMP) is an organic compound with notable biological activities, primarily attributed to its structural features and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

- Chemical Structure : 6-AMP is a derivative of picolinic acid, characterized by the addition of an aminomethyl group at the 6-position of the pyridine ring. Its molecular formula is .

- Synthesis : The compound can be synthesized through aminomethylation of picolinic acid, involving the introduction of the aminomethyl group under controlled conditions .

Interaction with Zinc Finger Proteins

6-AMP primarily targets zinc finger proteins (ZFPs) . The binding of 6-AMP to ZFPs disrupts their structural integrity and zinc binding, leading to inhibition of their biological functions. This interaction has implications for various cellular processes, including gene expression regulation and protein interactions .

Biochemical Pathways Affected

The compound influences several biochemical pathways:

- Zinc Transport : By affecting ZFPs, 6-AMP plays a role in zinc homeostasis within cells.

- Viral Replication : Studies indicate that 6-AMP may inhibit viral replication by disrupting cellular processes essential for viral life cycles .

Antiviral Properties

Research has demonstrated that 6-AMP exhibits antiviral activity against various viruses. It has been shown to interfere with the replication processes of enveloped viruses, potentially making it a candidate for antiviral drug development .

Immunomodulatory Effects

The compound has also been explored for its immunomodulatory properties. It may enhance immune responses by modulating the activity of immune cells, although detailed mechanisms remain to be fully elucidated .

In Vitro Studies

In vitro studies have highlighted the following findings regarding 6-AMP:

- Inhibition of Viral Entry : Experimental results indicate that 6-AMP can compromise viral membrane integrity and inhibit virus-cell membrane fusion .

- Cell Viability Assays : The MTT assay has been employed to assess the cytotoxicity of 6-AMP in various cell lines, showing that it can selectively inhibit the growth of certain cancer cells while maintaining lower toxicity in normal cells .

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic efficacy of 6-AMP:

- Dosage Effects : Studies demonstrate that appropriate dosing can lead to significant reductions in viral loads in infected models, suggesting potential for therapeutic use against viral infections such as SARS-CoV-2 and influenza .

- Metabolic Pathways : Metabolomic analyses suggest that 6-AMP influences metabolic pathways related to energy production and cellular stress responses .

Comparative Analysis with Related Compounds

To better understand the biological activity of 6-AMP, it is useful to compare it with related compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Inhibits ZFPs; antiviral effects | Antiviral; immunomodulatory |

| Picolinic acid | Bidentate chelator; antiviral | Broad-spectrum antiviral activity |

| 6-Aminonicotinic acid | Inhibits 6-phosphogluconate dehydrogenase | Potential anticancer agent |

Future Directions

Research into this compound is ongoing, with several avenues for future exploration:

- Therapeutic Applications : Further studies are needed to establish its efficacy and safety in clinical settings, particularly for antiviral therapies.

- Mechanistic Studies : Detailed investigations into its mechanisms at the molecular level could provide insights into its broader biological roles and potential applications in disease treatment.

Properties

IUPAC Name |

6-(aminomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWKBQBRQWNTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.